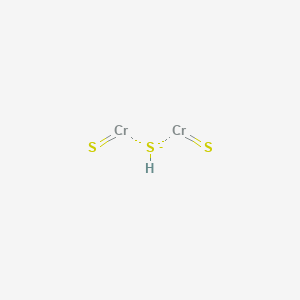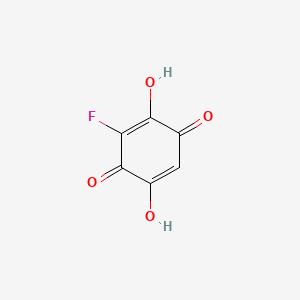
3-Fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of two hydroxyl groups and a fluorine atom on a cyclohexadiene ring with two ketone functionalities. It is a yellow solid under standard conditions and has a molecular weight of 156.09 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the fluorination of 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione. One common method involves the reaction of 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione with a fluorinating agent such as Selectfluor or xenon difluoride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione may involve large-scale fluorination processes, ensuring the safety and efficiency of the reaction. The use of continuous flow reactors and advanced fluorination techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce hydroxylated or deoxygenated derivatives.
Scientific Research Applications
3-Fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
3-Fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione is similar to other fluorinated benzoquinones and dihydroxycyclohexadienes, such as 2,5-dichloro-1,4-benzoquinone and 2,5-dihydroxy-1,4-benzoquinone. its unique fluorine atom imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Comparison with Similar Compounds
2,5-Dichloro-1,4-benzoquinone
2,5-Dihydroxy-1,4-benzoquinone
Tetrafluoro-1,4-benzoquinone
This comprehensive overview provides a detailed understanding of 3-Fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H3FO4 |
|---|---|
Molecular Weight |
158.08 g/mol |
IUPAC Name |
3-fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H3FO4/c7-4-5(10)2(8)1-3(9)6(4)11/h1,8,11H |
InChI Key |
RXGOLILFDFWLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=C(C1=O)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Dideuterio(hydroxy)methyl]phosphonic acid](/img/structure/B15351363.png)
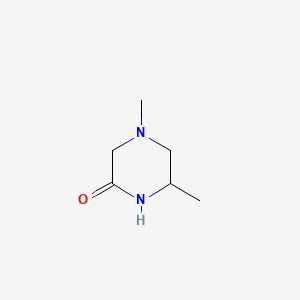
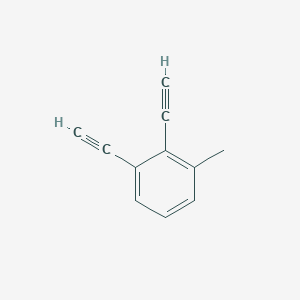
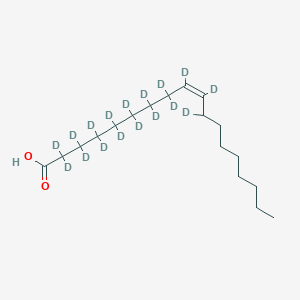
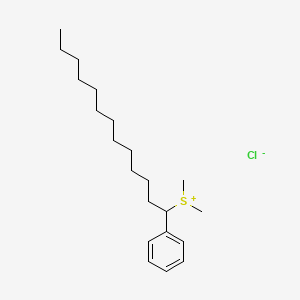
![[3-chloro-2,5-dimethoxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dicyclohexylphosphane;palladium(2+);2-phenylethanamine](/img/structure/B15351374.png)
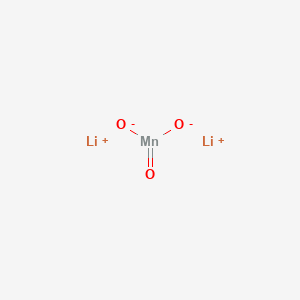
![(2R)-2,5,7-trimethyl-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydroinden-1-one](/img/structure/B15351383.png)
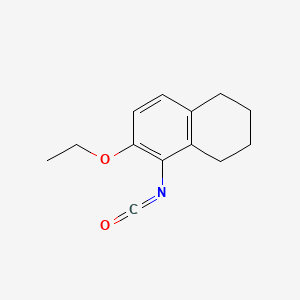
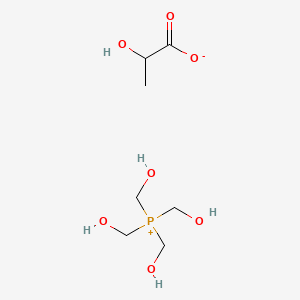
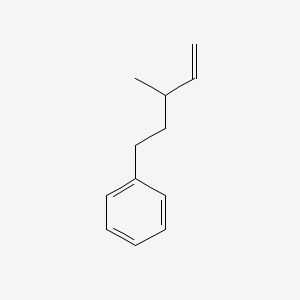
![[(4R,5R)-2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15351402.png)
